Cas no 299916-83-9 (5H-Pyrrolo[3,2-d]pyrimidine,7-bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl]-)

7-Bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl]-5H-pyrrolo[3,2-d]pyrimidine is a versatile heterocyclic building block used in pharmaceutical and organic synthesis. The bromo substituent at the 7-position enables further functionalization via cross-coupling reactions, while the 4-methoxy group enhances stability and modulates electronic properties. The SEM (2-(trimethylsilyl)ethoxy)methyl) protecting group at the 5-position ensures selective deprotection under mild acidic conditions, facilitating controlled derivatization. This compound is particularly valuable in the synthesis of nucleoside analogs and kinase inhibitors due to its rigid pyrrolopyrimidine core. Its well-defined reactivity and compatibility with diverse reaction conditions make it a reliable intermediate for medicinal chemistry and drug discovery applications.
5H-Pyrrolo[3,2-d]pyrimidine,7-bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl]- structure
299916-83-9 structure
Product Name:5H-Pyrrolo[3,2-d]pyrimidine,7-bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl]-
CAS No:299916-83-9
MF:C7H6BrN3O
MW:228.046040058136
MDL:MFCD22577218
CID:249358
PubChem ID:96534205
Update Time:2025-10-27

5H-Pyrrolo[3,2-d]pyrimidine,7-bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 5H-Pyrrolo[3,2-d]pyrimidine,7-bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl]-
    • 5H-Pyrrolo3,2-dpyrimidine, 7-bromo-4-methoxy-5-2-(trimethylsilyl)ethoxymethyl-
    • 7-BROMO-4-METHOXY-5H-PYRROLO[3,2-D]PYRIMIDINE
    • SCHEMBL19671060
    • 299916-83-9
    • A846892
    • MDL: MFCD22577218
    • Inchi: 1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3
    • InChI Key: HDGCDOWEEODMGH-UHFFFAOYSA-N
    • SMILES: BrC1=CNC2C(=NC=NC=21)OC

Computed Properties

  • Exact Mass: 357.051
  • Monoisotopic Mass: 357.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.2A^2
  • XLogP3: 1.4

Experimental Properties

  • PSA: 49.17000
  • LogP: 3.51470

5H-Pyrrolo[3,2-d]pyrimidine,7-bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K13418-5g
7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
299916-83-9 97%
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$1200 2023-09-02
eNovation Chemicals LLC
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7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
299916-83-9 97%
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$2500 2023-09-02
eNovation Chemicals LLC
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7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
299916-83-9 97%
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$3500 2023-09-02

Additional information on 5H-Pyrrolo[3,2-d]pyrimidine,7-bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl]-

5H-Pyrrolo[3,2-d]pyrimidine,7-bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl]

The compound 5H-Pyrrolo[3,2-d]pyrimidine,7-bromo-4-methoxy-5-[[2-(trimethylsilyl)ethoxy]methyl], with CAS Registry Number 299916-83-9, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrrolopyrimidines, which are known for their unique structural properties and potential applications in drug design. The molecule's structure incorporates a pyrrolopyrimidine core with substituents that enhance its chemical reactivity and biological activity.

The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitutions, condensations, and silylation processes. The presence of the trimethylsilyl group in the molecule plays a crucial role in stabilizing intermediates during synthesis and can influence the compound's pharmacokinetic properties. Recent studies have highlighted the importance of silyl protecting groups in enhancing the efficiency of multi-step organic syntheses, making this compound a valuable model for exploring such strategies.

In terms of biological activity, 5H-Pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their potential as kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The bromine substituent at position 7 and the methoxy group at position 4 contribute to the molecule's ability to interact with kinase active sites through hydrogen bonding and hydrophobic interactions. Recent research has demonstrated that this compound exhibits moderate inhibitory activity against several receptor tyrosine kinases, making it a promising lead for further optimization.

Beyond its pharmacological applications, this compound has also been explored in the context of materials science. The pyrrolopyrimidine core provides a rigid framework that can be incorporated into supramolecular assemblies or functional polymers. For instance, studies have shown that derivatives of this compound can serve as building blocks for self-assembled monolayers with potential applications in sensors and electronic devices. The silyl ether group further enhances the molecule's compatibility with surface modification techniques.

The development of novel synthetic routes for this compound continues to be an area of active research. Traditional methods often involve multi-step sequences with low overall yields, prompting chemists to explore more efficient strategies. Recent advancements in catalytic asymmetric synthesis and microwave-assisted reactions have opened new avenues for producing this compound in higher yields and with greater stereochemical control. These improvements not only enhance the scalability of production but also pave the way for its broader application in both academic and industrial settings.

In conclusion, 5H-Pyrrolo[3,2-d]pyrimidine, CAS No. 299916-83-9, represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing our understanding of chemical biology and materials science. As research progresses, it is anticipated that this compound will continue to play a pivotal role in driving innovation within these fields.

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